molecular formula C7H4BrIO B052014 5-Bromo-2-iodobenzaldehyde CAS No. 689291-89-2

5-Bromo-2-iodobenzaldehyde

Cat. No. B052014
M. Wt: 310.91 g/mol
InChI Key: MOELYMOGQIDKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, including 5-Bromo-2-iodobenzaldehyde, can be achieved using a palladium-catalyzed ortho-bromination as a key step. This method involves a three-step sequence starting from benzaldehydes, where O-Methyloxime serves as a directing group, facilitating selective bromination. The process yields the desired bromobenzaldehydes with good overall efficiency (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure and crystal packing of bromo-dimethoxybenzaldehydes, including analogs of 5-Bromo-2-iodobenzaldehyde, have been characterized using X-ray diffraction. These studies help understand the effect of bromine substitution on the aromatic ring, revealing how such modifications influence intermolecular interactions and electronic properties. Theoretical calculations, including density functional theory (DFT), provide insights into the electronic structure, highlighting the impact of halogen substitution on molecular stability and reactivity (Borges et al., 2022).

Chemical Reactions and Properties

5-Bromo-2-iodobenzaldehyde participates in various chemical reactions, showcasing its versatility as an intermediate. For instance, it can undergo condensation reactions with arylhydrazines in the presence of palladium catalysts to yield 1-aryl-1H-indazoles, demonstrating its utility in heterocyclic synthesis (Cho et al., 2004).

Physical Properties Analysis

The physical properties of 5-Bromo-2-iodobenzaldehyde derivatives have been explored through various spectroscopic and computational methods. These studies include vibrational spectroscopy, natural bond orbital (NBO) analysis, and molecular orbital calculations, offering a detailed understanding of the compound's stability, electronic distribution, and reactivity. The influence of bromine substitution on the optical and electronic properties of the molecule is a particular focus, with implications for its use in material science and organic synthesis (Balachandran et al., 2013).

Chemical Properties Analysis

Investigations into the chemical properties of 5-Bromo-2-iodobenzaldehyde reveal its reactivity in various contexts, including its role in the synthesis of complex organic molecules and materials. Studies on bromovinyl aldehyde chemistry, for example, highlight the utility of 2-bromobenzaldehydes in constructing compounds with potential biological and medicinal applications under palladium-catalyzed conditions. These advancements demonstrate the compound's significance in contemporary synthetic organic chemistry (Ghosh & Ray, 2017).

Scientific Research Applications

  • Preconcentration of Copper Ions : A study by Fathi & Yaftian (2009) utilized a derivative of 5-bromo-2-hydroxybenzaldehyde as a modifier for preconcentration of trace amounts of copper(II) ions in water samples, demonstrating its potential in environmental analysis.

  • Synthetic Applications : Ghosh & Ray (2017) reviewed the advancements in bromovinyl aldehyde chemistry, particularly focusing on methods utilizing 2-bromobenzaldehydes under palladium-catalyzed conditions for potential biological, medicinal, and material applications.

  • Formation of Novel Chelating Ligands : Hu, Zhang, & Thummel (2003) conducted a study on the synthesis of 5-bromo-2-aminobenzaldehyde, which was used in the formation of bidentate and tridentate 6-bromoquinoline derivatives, showing its utility in developing new ligands.

  • IETS Study of Reactions on Aluminium Oxide : Velzen (1984) investigated the reactions of 5-bromo-2-hydroxybenzaldehyde with monomolecular layers of silanes immobilized on aluminum oxide, contributing to surface chemistry.

  • Cyclocondensation Reactions : A study by Vypolzov et al. (2011) explored the reactions of 2-bromo- and 2-iodobenzaldehydes with benzamidines under CuI/L-proline catalyzed conditions, aiding in the formation of quinazolines.

  • Synthesis of Chiral Amino Alcohols : Yuan-yuan (2011) reported the synthesis of chiral amino alcohol polydentate ligand from 5-bromo-2-dimethylaminobenzaldehyde, indicating its role in chiral chemistry.

  • Gas Chromatography Applications : Jie (2000) studied the separation and determination of 3-bromo-4-hydroxybenzaldehyde by gas chromatography, highlighting its analytical chemistry applications.

  • A New Polymorph of 2-bromo-5-hydroxybenzaldehyde : Silva et al. (2004) discovered a new polymorph of 2-bromo-5-hydroxybenzaldehyde, contributing to crystallography and solid-state chemistry.

  • Effect on Nonlinear Optical Properties : Aguiar et al. (2022) examined the impact of bromine substitution on the linear and nonlinear optical responses of dimethoxybenzaldehydes, relevant to material science.

  • Transformation by Anaerobic Bacteria : Neilson et al. (1988) investigated the transformations of halogenated aromatic aldehydes by anaerobic bacteria, providing insights into environmental and biochemical processes.

Safety And Hazards

The safety information for 5-Bromo-2-iodobenzaldehyde includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

5-bromo-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOELYMOGQIDKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621000
Record name 5-Bromo-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodobenzaldehyde

CAS RN

689291-89-2
Record name 5-Bromo-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-iodobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 5-bromo-2-iodobenzonitrile (7.4 g, 24.2 mmol) in THF (40 mL) at −78° C. was added diisobutylaluminium hydride (1 M in hexanes; 24.2 mL, 24.2 mmol) over 5 minutes, and the reaction was allowed to warm to room temperature and monitored by analytical tlc. After stirring overnight at room temperature, starting material was still present, so the mixture was cooled to 0° C. and additional diisobutylaluminium hydride (1 M in hexanes; 10.0 mL, 10.0 mmol) was added. After stirring for 2 hours at room temperature, no starting material was seen by analytical tlc, so the mixture was carefully quenched with freshly saturated aqueous Na2SO4 and diluted with EtOAc. The mixture was stirred vigorously for 1 hour and then filtered through Celite. The filtrate was concentrated, and the resulting oil solidified on standing. The solid was stirred vigorously in CH2Cl2 and 1N aqueous HCl, and the aqueous layer was separated and extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated to give the title compound.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
24.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-iodobenzonitrile (5.00 g, 16.00 mmoles) in anhydrous tetrahydrofuran (80 ml) at −80° C. is added diisobutyl aluminium hydride (16.0 ml, 16.0 mmoles, 1M solution in toluene) dropwise over 10 minutes. The reaction mixture is stirred at −80° C. for a 1 hour, then allowed to warm to ambient temperature and stir overnight. Additional diisobutyl aluminium hydride (16.0 ml, 16.0 mmoles, 1M solution in toluene) is next added dropwise at room temperature, and the reaction mixture further stirred for 1 hour. After careful quenching with 2M hydrochloric acid (cooling in ice bath), the crude product is extracted with ethyl acetate (×2), then all organics are combined and dried over magnesium sulfate and filtered. The filtrate is evaporated under reduced pressure then purified by flash column chromatography (isohexane to 10% ethyl acetate in isohexane eluant) to afford 5-bromo-2-iodobenzaldehyde (0.85 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

5-bromo-2-iodobenzonitrile (25.2 g, 81.8 mmol) in tetrahydrofuran (140 mL) was cooled to −78° C. and diisobutylaluminum hydride (1.0M in hexanes; 115 mL, 115 mmol) over 10 minutes, and the reaction was allowed to warm to room temperature and left stirring overnight. Analytical LCMS indicated consumption of starting material so the mixture was carefully quenched with ethyl acetate and methanol. After 1.5 hours the solution was concentrated then diluted with dichloromethane. 1N Aqueous hydrochloric acid was added and a precipitate formed as the reaction was stirred vigorously for 1 hour. The precipitate was filtered off and the filtrate was evaporated then triturated with dichloromethane and hexanes, which caused more precipitate to form. The mixture was filtered and the organic portions were set aside while the combined precipitates were suspended in tetrahydrofuran and 6N hydrochloric acid (aqueous). The reaction was stirred vigorously for 1 hour at which point analytical TLC indicated complete formation of the product. The reaction was extracted with dichloromethane and combined with the previous organic portions. The mixture was dried over magnesium sulfate then filtered, evaporated, and purified by silica gel chromatography (0-15% dichloromethane in hexanes) to yield the title compound.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To 5-bromo-2-iodobenzonitrile (7.4 g, 24.2 mmol) in. THF (40 mL) at −78° C. was added diisobutylaluminium hydride (1M in hexanes; 24.2 mL, 24.2 mmol) over 5 minutes, and the reaction was allowed to warm to room temperature and monitored by analytical tlc. After stirring overnight at room temperature, starting material was still present, so the mixture was cooled to 0° C. and additional diisobutylaluminium hydride (1M in hexanes; 10.0 mL, 10.0 mmol) was added. After stirring for 2 hours at room temperature, no starting material was seen by analytical tlc, so the mixture was carefully quenched with freshly saturated aqueous Na2SO4 and diluted with EtOAc. The mixture was stirred vigorously for 1 hour and then filtered through Celite. The filtrate was concentrated, and the resulting oil solidified on standing. The solid was stirred vigorously in CH2Cl2 and 1N aqueous HCl, and the aqueous layer was separated and extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated to give the title compound.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
24.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
13
Citations
X Wu, Y Xiao, S Sun, JT Yu, J Cheng - Organic letters, 2019 - ACS Publications
… Moreover, the Ullman reaction of indoxyl acetate (9) with 2-iodobenzaldehyde (8) or 5-bromo-2-iodobenzaldehyde (10) provided 3aa and 3ad in 42% and 78% isolated yields, where …
Number of citations: 84 pubs.acs.org
B Kaewmee, V Rukachaisirikul… - Organic & Biomolecular …, 2017 - pubs.rsc.org
… Prepared according to procedure B from 5-bromo-2-iodobenzaldehyde and 3-amino-5,5-dimethylcyclohex-2-enone yielding 3g in 106.46 mg (70%). H NMR (300 MHz, CDCl 3 ) δ 8.71 (…
Number of citations: 24 pubs.rsc.org
N Zhou, L Wang, DW Thompson, Y Zhao - Organic Letters, 2008 - ACS Publications
… Oxidation of 5 with pyridinium dichromate (PDC) resulted in 5-bromo-2-iodobenzaldehyde (6) in a high yield. Compound 6 underwent a Wittig−Horner reaction with the phosphonate …
Number of citations: 48 pubs.acs.org
Z Wang, K Zhong, Y Liang, T Chen… - Journal of Polymer …, 2015 - Wiley Online Library
… 1,4-Bis(5-bromo-2-iodostyryl)benzene was produced by the Wittig–Horner reaction of the phosphonate ylide 3 and 5-bromo-2-iodobenzaldehyde, using 2-aminobenzoic acid methyl …
Number of citations: 13 onlinelibrary.wiley.com
A Caruso Jr, JD Tovar - The Journal of Organic Chemistry, 2011 - ACS Publications
We present the synthesis and characterization of dibenzo[b,f]borepins (DBBs) functionalized at the para and meta position with respect to the boron center in order to understand how …
Number of citations: 58 pubs.acs.org
LD Caspers, J Spils, M Damrath, E Lork… - The Journal of …, 2020 - ACS Publications
… was filtered over silica, the filtered material was washed with EtOAc (100 mL), and the organic phase was concentrated under reduced pressure to obtain 5-bromo-2-iodobenzaldehyde (…
Number of citations: 21 pubs.acs.org
C Li, S Wang, J Yang, C Yuan, D Wang… - … Process Research & …, 2023 - ACS Publications
… (17) Synthesis of N-Boc intermediate 20 from 5-bromo-2-iodobenzaldehyde 19 was relatively straightforward via reductive amination and Boc protection steps with a 72% overall yield. …
Number of citations: 0 pubs.acs.org
JJ Jackson, GM Shibuya, B Ravishankar… - Journal of Medicinal …, 2022 - ACS Publications
General control nonderepressible 2 (GCN2) protein kinase is a cellular stress sensor within the tumor microenvironment (TME), whose signaling cascade has been proposed to …
Number of citations: 2 pubs.acs.org
N Zhou, L Wang, DW Thompson, Y Zhao - Tetrahedron, 2011 - Elsevier
… Oxidation of 11 with pyridinium dichromate (PDC) resulted in the formation of 5-bromo-2-iodobenzaldehyde (12) in a nearly quantitative yield. Compound 12 was subjected to a Horner–…
Number of citations: 36 www.sciencedirect.com
EDD Calder - 2015 - theses.gla.ac.uk
This thesis is divided into four chapters in which one-pot processes have been developed and utilised for the synthesis of biologically active compounds. The work in the first chapter …
Number of citations: 2 theses.gla.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.